3-Ethylaniline

Descripción

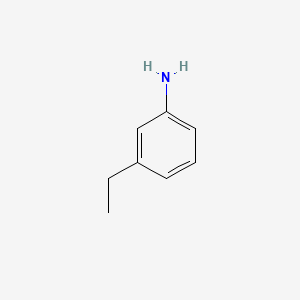

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-2-7-4-3-5-8(9)6-7/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKPQMFZCBTTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051434 | |

| Record name | 3-Ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-02-0 | |

| Record name | 3-Ethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5U3OQY77O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what are the physical and chemical properties of 3-Ethylaniline

An in-depth technical guide to the core physical and chemical properties of 3-Ethylaniline, designed for researchers, scientists, and drug development professionals.

Abstract

This compound (CAS 587-02-0), a substituted aromatic amine, serves as a crucial intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.[1] Its chemical structure, featuring an ethyl group at the meta position of the aniline ring, imparts specific physical and chemical characteristics that are essential for its application in synthetic chemistry.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization and key reactions, and visual representations of its synthetic and reactive pathways. All quantitative data are summarized in structured tables for ease of reference.

Physical Properties

This compound is typically a colorless to pale yellow or brownish liquid with a characteristic amine odor.[1][2] Its physical state at room temperature is liquid, and it is known to darken upon exposure to light and air due to oxidation.[2][3] It is slightly soluble in water but shows good solubility in organic solvents.[2][4]

Tabulated Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N | [1][5] |

| Molecular Weight | 121.18 g/mol | [5][6] |

| Appearance | Colorless to light orange to yellow clear liquid | [1][2] |

| Melting Point | -8 °C | [6][7] |

| Boiling Point | 212 °C (at 760 mmHg) | [6][7] |

| Density | 0.975 g/mL at 25 °C | [6][7] |

| Refractive Index (n20/D) | 1.555 | [6][8] |

| Flash Point | 85 °C (closed cup) | [8] |

| pKa | 4.70 (at 25 °C) | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [2][4] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR | Spectra available for review. | [7][9] |

| ¹³C NMR | Spectra available for review. | [1][10] |

| Mass Spectrometry (MS) | Molecular ion peak (m/z) at 121. | [1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra available for review. | [5] |

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of primary aromatic amines. The amino group (-NH₂) is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, the meta-position of the ethyl group influences the regioselectivity of these reactions. The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic and basic.

Key chemical reactions involving this compound include:

-

Acylation: Reaction with acylating agents (e.g., acetyl chloride, acetic anhydride) to form the corresponding amide. This is often used as a protecting group strategy to moderate the reactivity of the aniline.[6]

-

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of functional groups onto the aromatic ring through Sandmeyer-type reactions.[11]

-

Electrophilic Aromatic Substitution: As an activated ring system, it can undergo reactions such as halogenation and nitration. The reaction conditions need to be carefully controlled to avoid overreaction and oxidation.[6]

Experimental Protocols

Determination of Physical Properties

Protocol 1: Determination of Solubility

This protocol provides a general method for qualitatively determining the solubility of this compound in various solvents.

Materials:

-

This compound

-

Small test tubes

-

Solvents: Water, 5% HCl, 5% NaOH, Diethyl ether

-

Vortex mixer

Procedure:

-

Place approximately 25 mg of this compound into four separate small test tubes.

-

To the first test tube, add 0.75 mL of water in small portions, shaking vigorously after each addition. Observe for dissolution.

-

To the second test tube, add 0.75 mL of 5% aqueous HCl solution in portions, with vigorous shaking. Observe for dissolution, which would indicate the formation of the water-soluble aniline salt.

-

To the third test tube, add 0.75 mL of 5% aqueous NaOH solution in portions, with vigorous shaking.

-

To the fourth test tube, add 0.75 mL of diethyl ether in portions, with vigorous shaking.

-

Record the solubility in each solvent. This compound is expected to be soluble in 5% HCl and diethyl ether, and slightly soluble in water.[4][12]

Spectroscopic Characterization

Protocol 2: ¹H and ¹³C NMR Spectroscopy

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Prepare the NMR sample by dissolving approximately 10-20 mg of this compound in about 0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the ¹H NMR spectrum, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm).

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans than the ¹H spectrum.

-

Process and calibrate the ¹³C NMR spectrum using the CDCl₃ solvent peak (triplet at 77.16 ppm).

Chemical Reactions

Protocol 3: Acylation of this compound

This protocol describes the synthesis of N-(3-ethylphenyl)acetamide.

Materials:

-

This compound

-

Acetic anhydride

-

Sodium acetate

-

Water

-

Ethanol

-

Standard laboratory glassware

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

In a flask, dissolve this compound (1 equivalent) in water containing a stoichiometric amount of hydrochloric acid to form the hydrochloride salt.

-

In a separate beaker, prepare a solution of sodium acetate (1.1 equivalents) in water.

-

To the solution of this compound hydrochloride, add acetic anhydride (1.05 equivalents) and swirl to mix.

-

Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of N-(3-ethylphenyl)acetamide should form.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be recrystallized from a suitable solvent system, such as ethanol-water, to yield the purified acetamide.[13]

Protocol 4: Diazotization of this compound and Subsequent Azo Coupling

This protocol outlines the formation of a diazonium salt from this compound and its coupling with 2-naphthol to form an azo dye.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid

-

Sodium nitrite (NaNO₂)

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Ice

-

Standard laboratory glassware

Procedure: Part A: Diazotization

-

In a beaker, dissolve this compound (1 equivalent) in a mixture of concentrated hydrochloric acid (2.5 equivalents) and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

In a separate beaker, dissolve sodium nitrite (1 equivalent) in cold water.

-

Slowly add the cold sodium nitrite solution dropwise to the cold this compound hydrochloride solution with constant stirring, ensuring the temperature remains below 5 °C.[14]

-

The resulting solution contains the 3-ethylphenyldiazonium chloride and should be used immediately in the next step.

Part B: Azo Coupling

-

In a separate beaker, dissolve 2-naphthol (1 equivalent) in a cold aqueous solution of sodium hydroxide.

-

Cool the 2-naphthol solution to 0-5 °C in an ice bath.

-

Slowly and with vigorous stirring, add the cold diazonium salt solution to the 2-naphthol solution. A brightly colored precipitate of the azo dye should form immediately.[14]

-

Continue stirring the mixture in the ice bath for about 30 minutes to ensure the reaction is complete.

-

Collect the azo dye by vacuum filtration, wash thoroughly with cold water, and allow it to dry.

Visualizing Workflows and Relationships

Synthesis of this compound

The following diagram illustrates a common synthetic route to this compound starting from benzene.

Caption: A common synthetic pathway for this compound starting from benzene.

Key Reactions of this compound

This diagram shows the logical flow of two important reactions of this compound: acylation for protection and diazotization for functional group transformation.

Caption: Workflow of acylation and diazotization reactions of this compound.

Safety and Handling

This compound is considered harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[15] It can cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. This guide provides essential data and experimental protocols to support its safe and effective use in research and development. The provided workflows for its synthesis and key reactions offer a clear visual guide for synthetic planning. A thorough understanding of its properties, as detailed in this document, is fundamental for its successful application in the synthesis of more complex molecules.

References

- 1. This compound | C8H11N | CID 11475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CAS 587-02-0: this compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound(587-02-0) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. uregina.scholaris.ca [uregina.scholaris.ca]

- 10. This compound(587-02-0) 13C NMR spectrum [chemicalbook.com]

- 11. Diazotisation [organic-chemistry.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. rsc.org [rsc.org]

3-Ethylaniline CAS number and molecular structure

An In-depth Technical Guide to 3-Ethylaniline for Researchers and Drug Development Professionals

Introduction

This compound, with the CAS Number 587-02-0, is an aromatic amine that serves as a significant building block in organic synthesis.[1][2] Its molecular structure, featuring an ethyl group and an amino group attached to a benzene ring at the meta position, provides a versatile scaffold for the development of a wide range of chemical entities.[1][3] This guide offers a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and applications, particularly within the pharmaceutical and drug development sectors. For professionals in these fields, this compound is a key intermediate in the synthesis of novel therapeutic agents, including potential antimicrobial and anticancer drugs.[3][4]

The compound is a colorless to pale yellow or brownish liquid, slightly soluble in water but soluble in many organic solvents.[1][5] Its reactivity is characteristic of an aromatic amine, making it a valuable precursor for creating diverse molecular architectures.[3]

Molecular Structure and Identification

-

IUPAC Name: this compound[2]

-

CAS Number: 587-02-0[6]

-

Molecular Formula: C₈H₁₁N[6]

-

Molecular Weight: 121.18 g/mol [6]

-

InChI Key: AMKPQMFZCBTTAT-UHFFFAOYSA-N[5]

Physicochemical and Safety Data

The following table summarizes the key quantitative data for this compound, compiled for easy reference and comparison.

| Property | Value |

| Physical Properties | |

| Melting Point | -8 °C[7] |

| Boiling Point | 212 °C[7] |

| Density | 0.975 g/mL at 25 °C[7] |

| Refractive Index (n20/D) | 1.555[7] |

| pKa | 4.70[5][7] |

| Appearance | Colorless to light orange/yellow clear liquid[5] |

| Safety and Handling | |

| Flash Point | 85 °C (185 °F) - closed cup[7] |

| Storage Temperature | Room temperature, in a dark place under inert atmosphere[5][7] |

| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Combustible Liquid[8][9] |

Synthesis of this compound

The synthesis of this compound from benzene is a multi-step process that requires careful control of regiochemistry. A common and effective route involves the following sequence of reactions: Friedel-Crafts acylation, nitration, and subsequent reduction of both the nitro and keto groups.[10][11] This pathway is necessary because the amino group is a strong activator and ortho-, para-director, which would not yield the desired meta-substituted product if introduced early. Furthermore, the amino group reacts with Lewis acids, preventing direct Friedel-Crafts reactions on aniline.[11]

References

- 1. CAS 587-02-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H11N | CID 11475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of this compound Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 587-02-0 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. quora.com [quora.com]

- 11. Solved The synthesis of this compound from benzene The | Chegg.com [chegg.com]

Navigating the Solubility Landscape of 3-Ethylaniline: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility of 3-Ethylaniline in common organic solvents, including experimental protocols and predictive principles.

Introduction: this compound (CAS 587-02-0), an aromatic amine featuring an ethyl group at the meta position, is a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2] Its molecular structure, which includes a polar amino group (-NH2) and a nonpolar ethylphenyl moiety, results in a nuanced solubility profile that is critical for its application in reaction setup, purification, and formulation. This technical guide provides a consolidated overview of its solubility characteristics and presents a detailed framework for its experimental determination.

Predicted and Observed Solubility Profile

Based on its amphiphilic nature—possessing both polar (hydrogen bond-donating amino group) and nonpolar (aromatic ring, ethyl group) regions—the solubility of this compound can be predicted across various solvent classes. The following table summarizes this expected behavior and includes available qualitative data.

| Solvent Class | Solvent | IUPAC Name | Predicted Solubility | Rationale / Notes |

| Protic Solvents | Methanol | Methanol | High | Capable of hydrogen bonding with the amine group. |

| Ethanol | Ethanol | High | Similar to methanol, promotes solubility through hydrogen bonding. | |

| Isopropanol | Propan-2-ol | Moderate to High | Increased hydrocarbon character may slightly reduce solubility compared to methanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sulfinylbis(methane) | Soluble[5] | High polarity and hydrogen bond accepting capability favor dissolution. |

| N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide | High | Strong polar solvent capable of solvating the amine group effectively. | |

| Acetonitrile | Acetonitrile | Moderate | Less polar than DMF and DMSO, offering moderate solubility. | |

| Acetone | Propan-2-one | Moderate | A moderately polar ketone that can interact with the solute. | |

| Ethereal Solvents | Tetrahydrofuran (THF) | Oxolane | Good | The ether linkage provides some polarity to dissolve the moderately polar aniline. |

| Diethyl Ether | Ethoxyethane | Good | Generally a good solvent for many organic compounds; miscible with similar amines.[6] | |

| Hydrocarbon | Toluene | Toluene | Moderate to Good | Nonpolar aromatic nature of toluene interacts favorably with the ethylphenyl group of the solute. |

| Hexane | Hexane | Low to Moderate | As a nonpolar aliphatic solvent, it has limited interaction with the polar amine group, resulting in lower solubility. |

Experimental Protocol for Solubility Determination

A precise understanding of solubility requires empirical measurement. The isothermal shake-flask method followed by gravimetric or spectroscopic analysis is a standard and reliable technique for determining the thermodynamic solubility of a liquid amine like this compound.

Methodology: Isothermal Shake-Flask with Gravimetric Analysis

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the dissolved solute.

1. Materials and Equipment:

- This compound (solute)

- Selected organic solvents (analytical grade)

- Scintillation vials or glass test tubes with screw caps

- Orbital shaker with temperature control

- Centrifuge

- Analytical balance (accurate to ±0.01 mg)

- Micropipettes

- Desiccator

- Vacuum oven (optional)

2. Procedure:

- Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

- Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

- Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved solute to settle. For stable suspensions, centrifugation (e.g., at 5000 rpm for 15 minutes) may be required to achieve clear separation.

- Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette. Transfer this aliquot to a new, pre-weighed vial.

- Solvent Evaporation: Evaporate the solvent from the aliquot. This can be done under a gentle stream of nitrogen, in a fume hood, or by using a vacuum oven at a temperature below the boiling point of this compound.[3]

- Final Weighing: Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it on the analytical balance.

3. Calculation of Solubility:

- Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial containing the dried solute.[3]

- Express the solubility in desired units, such as g/100 mL, mg/mL, or mole fraction.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.

Conclusion

Understanding the solubility of this compound is essential for its effective use in scientific research and industrial applications. While a comprehensive quantitative dataset is sparse, its amphiphilic molecular structure provides a solid basis for predicting its behavior in various common organic solvents. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provides a robust and reliable method for empirical determination. This guide serves as a foundational resource for professionals, enabling informed solvent selection and facilitating the design of robust experimental and manufacturing processes.

References

- 1. CAS 587-02-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic data interpretation for 3-Ethylaniline (NMR, IR, Mass Spec)

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Ethylaniline, catering to researchers, scientists, and professionals in drug development. The guide details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual diagrams to elucidate molecular structure and properties.

Molecular Structure and Spectroscopic Overview

This compound, with the chemical formula C8H11N, is an aromatic amine.[1][2][3] Its structure consists of an aniline ring substituted with an ethyl group at the meta-position. This substitution pattern gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and characterization in various chemical and pharmaceutical applications.

A general workflow for the spectroscopic analysis of a compound like this compound involves isolating the compound, acquiring diverse spectroscopic data, and interpreting this data to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons.

¹H NMR Data

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, the amine protons, and the protons of the ethyl group. The spectrum was recorded in deuterated chloroform (CDCl₃) at 90 MHz.[4]

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 7.04 | Multiplet | 1H |

| Aromatic CH | 6.59 | Multiplet | 1H |

| Aromatic CH | 6.52 | Multiplet | 1H |

| Aromatic CH | 6.47 | Multiplet | 1H |

| Amine NH₂ | 3.45 | Singlet (broad) | 2H |

| Ethyl CH₂ | 2.54 | Quartet | 2H |

| Ethyl CH₃ | 1.20 | Triplet | 3H |

Table 1: ¹H NMR data for this compound.[4]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments in this compound.

| Assignment | Chemical Shift (ppm) |

| Aromatic C-N | ~146.5 |

| Aromatic C-C₂H₅ | ~138.8 |

| Aromatic CH | ~129.2 |

| Aromatic CH | ~118.1 |

| Aromatic CH | ~115.0 |

| Aromatic CH | ~112.2 |

| Ethyl CH₂ | 29.1 |

| Ethyl CH₃ | 15.6 |

Table 2: ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the N-H bonds of the amine group and the C-H bonds of the aromatic ring and the ethyl group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3430, 3350 | N-H stretch | Primary Amine |

| 3050 | C-H stretch (sp²) | Aromatic Ring |

| 2965, 2870 | C-H stretch (sp³) | Ethyl Group |

| 1620, 1590 | C=C stretch | Aromatic Ring |

| 1490 | N-H bend | Primary Amine |

| 800-690 | C-H out-of-plane bend | Aromatic Ring (meta-substitution) |

Table 3: Key IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several fragment ions. The molecular weight of this compound is 121.18 g/mol .[1][2][3]

| m/z | Relative Intensity (%) | Possible Fragment |

| 121 | 99.0 | [M]⁺ (Molecular Ion) |

| 120 | 20.7 | [M-H]⁺ |

| 106 | 100.0 | [M-CH₃]⁺ |

| 93 | 11.8 | [M-C₂H₄]⁺ |

| 77 | 15.0 | [C₆H₅]⁺ |

Table 4: Major peaks in the mass spectrum of this compound.[5][4]

The base peak at m/z 106 corresponds to the loss of a methyl radical from the molecular ion, which is a characteristic fragmentation for ethyl-substituted aromatic compounds.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube.[6] ¹H and ¹³C NMR spectra are then acquired on an NMR spectrometer.[6] The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[6] A thin film of liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[6] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI).[7] The sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation.[7] The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[7]

References

- 1. Aniline, 3-ethyl- [webbook.nist.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound(587-02-0) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | C8H11N | CID 11475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Navigating the Risks: A Technical Guide to the Safe Handling of 3-Ethylaniline in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling of 3-Ethylaniline (CAS No. 587-02-0) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure research environment. This compound, a versatile intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals, presents a significant hazard profile that necessitates stringent safety protocols.[1][2][3]

Understanding the Hazard Profile

This compound is a combustible liquid that is toxic if it comes into contact with the skin, is inhaled, or is swallowed.[4][5][6] It is classified as a substance that is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[6] The primary target organs affected are the blood and hematopoietic system.[4]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C8H11N | [7] |

| Molecular Weight | 121.18 g/mol | [7] |

| Appearance | Colorless to light orange to yellow clear liquid | [5] |

| Boiling Point | 212 °C (lit.) | [8] |

| Melting Point | -8 °C (lit.) | [8] |

| Flash Point | 85 °C (185 °F) - closed cup | [8] |

| Density | 0.975 g/mL at 25 °C (lit.) | [8] |

| Refractive Index | n20/D 1.555 (lit.) | [8] |

| Solubility | Slightly soluble in water | [3] |

Toxicological Data

| Hazard Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[6] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[6] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[6] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[6] |

Note: The absence of specific LD50 and LC50 values underscores the importance of handling this chemical with extreme caution and minimizing all potential exposures.

Occupational Exposure Limits

No specific occupational exposure limits (e.g., Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV)) have been established for this compound.[9] In the absence of established limits, exposure should be kept to the lowest achievable level.

Experimental Protocols for Safe Handling

A systematic approach to handling this compound is essential to mitigate the associated risks. The following protocols provide a framework for safe laboratory practices.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[10]

-

Enclosure: For procedures with a higher risk of aerosol generation, consider using a glove box or other enclosed system.

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

| PPE | Specification |

| Hand Protection | Chemical-resistant gloves (e.g., Neoprene or PVC). Nitrile gloves are not recommended for prolonged contact.[4] |

| Eye Protection | Chemical safety goggles or a face shield.[11] |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are required. An apron may be necessary for larger quantities.[11] |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be required for certain operations, such as spill cleanup or if ventilation is inadequate. |

Safe Handling and Storage

-

Handling:

-

Storage:

Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is critical.

-

Minor Spills:

-

Evacuate non-essential personnel from the area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

-

Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable decontaminating agent.

-

-

Major Spills:

-

Evacuate the area immediately and alert emergency personnel.

-

Isolate the spill area and prevent entry.

-

Only trained personnel with appropriate PPE and equipment should attempt to clean up a major spill.

-

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container.[11]

-

Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing paper must be collected in a separate, labeled, and sealed hazardous waste container.[11]

-

Arrange for disposal through your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.[11]

Emergency Procedures

In case of exposure, follow these first aid measures immediately.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes and seek medical help.[1]

-

Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and get medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

References

- 1. N-Ethyl-3-methylaniline | CAS#:102-27-2 | Chemsrc [chemsrc.com]

- 2. Page loading... [guidechem.com]

- 3. CAS 587-02-0: this compound | CymitQuimica [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 587-02-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Aniline, 3-ethyl- [webbook.nist.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. This compound | C8H11N | CID 11475 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthetic Routes to 3-Ethylaniline from Benzene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of 3-ethylaniline, a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals, starting from the fundamental building block of benzene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a substituted aniline that serves as a key precursor in the manufacturing of various organic compounds, including dyes, polymers, and notably, active pharmaceutical ingredients. The strategic introduction of the ethyl and amino groups onto the benzene ring, specifically in a meta-arrangement, requires a carefully planned synthetic sequence. The choice of route is often dictated by factors such as overall yield, purity of the final product, cost of reagents, and scalability. This guide details the most common and effective synthetic strategies, providing experimental protocols and quantitative data to facilitate comparison and implementation.

Synthetic Strategies

The synthesis of this compound from benzene necessitates the introduction of an ethyl group and a nitrogen-containing functionality that can be converted to an amino group. The order of these introductions is critical due to the directing effects of the substituents on the aromatic ring. The primary routes involve electrophilic aromatic substitution reactions, including nitration, Friedel-Crafts alkylation, and Friedel-Crafts acylation, followed by reduction steps.

Route 1: Nitration Followed by Friedel-Crafts Alkylation and Reduction

This route begins with the nitration of benzene to form nitrobenzene. The nitro group is a strong deactivating and meta-directing group, which ensures that the subsequent Friedel-Crafts alkylation with an ethylating agent will primarily yield the 3-substituted product. The final step involves the reduction of the nitro group to an amine.

-

Step 1: Nitration of Benzene to Nitrobenzene A mixture of concentrated nitric acid (40 mL) and concentrated sulfuric acid (50 mL) is cooled to below 10°C in an ice bath. Benzene (35 mL, 0.4 mol) is added dropwise with constant stirring, ensuring the temperature does not exceed 55-60°C. After the addition is complete, the mixture is stirred for an additional 30 minutes. The reaction mixture is then poured onto crushed ice, and the organic layer (nitrobenzene) is separated, washed with water, then with a 10% sodium carbonate solution, and finally with water again. The product is dried over anhydrous calcium chloride and purified by distillation.

-

Step 2: Friedel-Crafts Alkylation of Nitrobenzene to 3-Ethylnitrobenzene To a cooled solution of nitrobenzene (50 g, 0.4 mol) in carbon disulfide, anhydrous aluminum chloride (60 g, 0.45 mol) is added portion-wise. Ethyl chloride (29 g, 0.45 mol) is then bubbled through the stirred mixture. The reaction is maintained at a low temperature (0-5°C) for several hours. The reaction mixture is then poured onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed. The resulting crude product is purified by vacuum distillation to yield 3-ethylnitrobenzene.

-

Step 3: Reduction of 3-Ethylnitrobenzene to this compound 3-Ethylnitrobenzene (30 g, 0.2 mol) is dissolved in ethanol. To this solution, a mixture of tin (Sn) powder (47 g, 0.4 mol) and concentrated hydrochloric acid (100 mL) is added portion-wise with stirring. The reaction is exothermic and may require cooling to maintain a temperature of 80-90°C. After the addition is complete, the mixture is refluxed for 1-2 hours until the reaction is complete (monitored by TLC). The mixture is then cooled and made alkaline with a concentrated sodium hydroxide solution. The this compound is then extracted with diethyl ether. The ether extracts are combined, dried over anhydrous potassium carbonate, and the solvent is evaporated. The final product is purified by vacuum distillation.

| Step | Reactants | Product | Typical Yield (%) | Purity (%) |

| 1. Nitration | Benzene, Nitric Acid, Sulfuric Acid | Nitrobenzene | 85-95 | >98 |

| 2. Friedel-Crafts Alkylation | Nitrobenzene, Ethyl Chloride, AlCl₃ | 3-Ethylnitrobenzene | 60-70 | >95 |

| 3. Reduction | 3-Ethylnitrobenzene, Sn, HCl | This compound | 80-90 | >99 |

digraph "Route 1" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];// Nodes Benzene [label="Benzene", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitrobenzene [label="Nitrobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; Ethylnitrobenzene [label="3-Ethylnitrobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; Ethylaniline [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Benzene -> Nitrobenzene [label="HNO₃, H₂SO₄\n(Nitration)", color="#34A853"]; Nitrobenzene -> Ethylnitrobenzene [label="CH₃CH₂Cl, AlCl₃\n(Friedel-Crafts Alkylation)", color="#EA4335"]; Ethylnitrobenzene -> Ethylaniline [label="Sn, HCl\n(Reduction)", color="#FBBC05"]; }

Caption: Synthetic pathway for this compound via nitration, followed by alkylation.

Route 2: Friedel-Crafts Acylation Followed by Nitration and Reduction

This is often considered the most reliable and high-yielding laboratory synthesis. It begins with the Friedel-Crafts acylation of benzene with propanoyl chloride or propanoic anhydride to form propiophenone. The acyl group is a meta-director, which controls the regioselectivity of the subsequent nitration step. The final step involves the simultaneous reduction of both the nitro group and the keto group to an amine and an ethyl group, respectively.

-

Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone Anhydrous aluminum chloride (80 g, 0.6 mol) is suspended in dry benzene (100 mL). The mixture is cooled in an ice bath, and propanoyl chloride (55.5 g, 0.6 mol) is added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently at 50°C for one hour. The mixture is then cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, 10% sodium hydroxide solution, and again with water. The benzene layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The resulting propiophenone is purified by vacuum distillation.

-

Step 2: Nitration of Propiophenone to 3-Nitropropiophenone Propiophenone (50 g, 0.37 mol) is added slowly to a nitrating mixture of fuming nitric acid (40 mL) and concentrated sulfuric acid (60 mL) while keeping the temperature below 5°C. The mixture is stirred for one hour at this temperature and then poured onto ice. The solid product, 3-nitropropiophenone, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then recrystallized from ethanol.

-

Step 3: Catalytic Hydrogenation of 3-Nitropropiophenone to this compound 3-Nitropropiophenone (30 g, 0.17 mol) is dissolved in ethanol in a high-pressure hydrogenation apparatus. A catalytic amount of palladium on carbon (5% Pd/C) is added. The apparatus is flushed with hydrogen, and the reaction is carried out under a hydrogen pressure of 3-4 atm at room temperature. The reaction is monitored by the uptake of hydrogen. After the theoretical amount of hydrogen has been consumed, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting this compound is purified by vacuum distillation. This single step reduces both the nitro and keto groups.

| Step | Reactants | Product | Typical Yield (%) | Purity (%) |

| 1. Friedel-Crafts Acylation | Benzene, Propanoyl Chloride, AlCl₃ | Propiophenone | 90-95 | >98 |

| 2. Nitration | Propiophenone, Nitric Acid, Sulfuric Acid | 3-Nitropropiophenone | 85-90 | >97 |

| 3. Reduction | 3-Nitropropiophenone, H₂, Pd/C | This compound | 90-98 | >99 |

digraph "Route 2" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];// Nodes Benzene [label="Benzene", fillcolor="#F1F3F4", fontcolor="#202124"]; Propiophenone [label="Propiophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitropropiophenone [label="3-Nitropropiophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; Ethylaniline [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Benzene -> Propiophenone [label="CH₃CH₂COCl, AlCl₃\n(Friedel-Crafts Acylation)", color="#34A853"]; Propiophenone -> Nitropropiophenone [label="HNO₃, H₂SO₄\n(Nitration)", color="#EA4335"]; Nitropropiophenone -> Ethylaniline [label="H₂, Pd/C\n(Reduction)", color="#FBBC05"]; }

Caption: Synthetic pathway for this compound via acylation and nitration.

Alternative Route and Considerations

An alternative, though less direct, route involves the initial Friedel-Crafts alkylation of benzene to form ethylbenzene. However, the ethyl group is an ortho-, para-director. Therefore, the subsequent nitration of ethylbenzene yields a mixture of 2-nitroethylbenzene and 4-nitroethylbenzene as major products, with only a small amount of the desired 3-nitroethylbenzene. This necessitates a challenging and often inefficient separation of isomers, making this route less favorable for the specific synthesis of this compound.

Conclusion

The synthesis of this compound from benzene can be effectively achieved through multiple pathways. For laboratory and industrial-scale production where high purity and yield are paramount, Route 2 (Acylation-Nitration-Reduction) is generally preferred. The strong meta-directing effect of the acyl group in propiophenone ensures high regioselectivity during the nitration step, leading to a cleaner product and simplifying purification. While Route 1 (Nitration-Alkylation-Reduction) is also a viable option, the Friedel-Crafts alkylation of the deactivated nitrobenzene ring can be more challenging and may result in lower yields. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the synthesis, including scale, available resources, and desired purity of the final product.

Potential Biological Activities of 3-Ethylaniline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylaniline, a substituted aniline with an ethyl group at the meta position, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current research on the anticancer, antibacterial, and antifungal potential of this compound derivatives. The information presented herein is intended to facilitate further research and drug development efforts in these critical therapeutic areas.

Anticancer Activity: Carbonic Anhydrase Inhibition

A promising avenue for the anticancer applications of this compound derivatives lies in the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA-II. Aberrant CA-II activity is linked to the progression of various cancers, including brain, renal, and pancreatic carcinomas, making it a viable therapeutic target.[1][2]

Quantitative Data: Carbonic Anhydrase II Inhibition

A series of novel this compound hybrid imino-thiazolidinones has been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase II (hCA-II). The half-maximal inhibitory concentration (IC50) values for these compounds are summarized in the table below.[1][2]

| Compound ID | Substitution on Phenyl Ring | IC50 (µM) against hCA-II[1][2] |

| 6a | 2-methyl | 1.665 ± 0.095 |

| 6b | 4-methyl | 2.113 ± 0.045 |

| 6c | 2-fluoro | 2.541 ± 0.014 |

| 6d | 4-fluoro | 2.879 ± 0.011 |

| 6e | 3-methyl | 1.545 ± 0.016 |

| 6f | Unsubstituted | 3.112 ± 0.019 |

| 6g | 3-chloro | 1.784 ± 0.095 |

| 6h | 4-chloro | 2.432 ± 0.087 |

| 6i | 2-bromo | 2.987 ± 0.034 |

| 6j | 4-bromo | 3.012 ± 0.065 |

| Acetazolamide (Standard) | - | 1.089 ± 0.063 |

Mechanism of Action: Carbonic Anhydrase II Inhibition

This compound hybrid imino-thiazolidinones act as competitive inhibitors of carbonic anhydrase II. These compounds bind to the active site of the enzyme, preventing the binding of the natural substrate, carbon dioxide. The inhibition of CA-II disrupts pH regulation and other vital cellular processes in cancer cells, ultimately leading to their demise.[1]

Experimental Protocol: Synthesis of this compound Hybrid Imino-Thiazolidinones[1]

The synthesis of (Z)-ethyl 2-((Z)-2-benzamido-3-(4-ethylphenyl)-4-oxothiazolidin-5-ylidene) acetate derivatives (6a-j) is a multi-step process.

Materials:

-

Substituted benzoic acids

-

Dichloromethane (DCM)

-

Potassium thiocyanate (KSCN)

-

Acetone

-

This compound

-

Ethyl 4-ethoxypent-4-en-2-ynoate

-

Dry ethanol

Procedure:

-

Acid Chloride Formation: Substituted benzoic acids are converted to their corresponding acid chlorides using a suitable chlorinating agent in DCM.

-

Isothiocyanate Formation: The resulting acid chloride is reacted with potassium thiocyanate in acetone to produce the isothiocyanate intermediate.

-

Acyl Thiourea Synthesis: The isothiocyanate is reacted in situ with an equimolar amount of this compound to yield acyl thioureas.

-

Cyclization: The acyl thiourea is then reacted with ethyl 4-ethoxypent-4-en-2-ynoate in dry ethanol at room temperature to afford the final imino-thiazolidinone derivatives.

Antimicrobial Activity

Derivatives of this compound, particularly polymeric forms and Schiff bases, have demonstrated notable antibacterial and potential antifungal properties.

Antibacterial Activity of Poly(N-ethylaniline) Derivatives

Poly(N-ethylaniline) (PNEA) and its copolymers have been investigated for their antibacterial effects against both Gram-positive and Gram-negative bacteria.

The antibacterial efficacy of these polymers is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar well diffusion assays.

| Polymer | Bacterial Strain | MIC (mg/mL)[3] | Zone of Inhibition (mm) |

| Poly(aniline-co-ethylaniline) | Pseudomonas aeruginosa | 0.62 | Not specified |

| Poly(aniline-co-ethylaniline) | Staphylococcus aureus | 0.62 | Not specified |

| Poly(N-ethylaniline) | Escherichia coli | Not specified | Data not available in a comparable format |

| Poly(N-ethylaniline) | Staphylococcus aureus | Not specified | Data not available in a comparable format |

This method is a standard procedure for evaluating the antibacterial activity of compounds.

Materials:

-

Bacterial culture (e.g., E. coli, S. aureus)

-

Nutrient agar plates

-

Sterile cork borer or pipette tip

-

Solution of the this compound derivative

-

Positive control (e.g., standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

A standardized inoculum of the test bacterium is uniformly spread over the surface of a sterile nutrient agar plate.

-

Wells of a defined diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

-

A specific volume of the test compound solution is added to the wells.

-

The plates are incubated under appropriate conditions for bacterial growth (e.g., 37°C for 24 hours).

-

The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Antifungal Activity

While aniline derivatives, in general, have been reported to possess antifungal properties, specific and comprehensive data on the antifungal activity of this compound derivatives is limited in the current scientific literature. Further research is warranted to explore the potential of this compound class against various fungal pathogens. The evaluation of antifungal activity typically involves determining the Minimum Inhibitory Concentration (MIC) using methods such as the broth microdilution assay.

The broth microdilution method is a common technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Fungal culture (e.g., Candida albicans)

-

Appropriate broth medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Serial dilutions of the this compound derivative

-

Positive control (e.g., standard antifungal agent)

-

Negative control (broth only)

-

Incubator

Procedure:

-

Serial dilutions of the test compound are prepared in the broth medium in a 96-well plate.

-

Each well is inoculated with a standardized suspension of the fungal culture.

-

The plate is incubated under conditions suitable for fungal growth.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Conclusion

This compound derivatives represent a promising class of compounds with a spectrum of biological activities. The research highlighted in this guide demonstrates their potential as anticancer agents through the inhibition of carbonic anhydrase II and as antibacterial agents in their polymeric forms. While the antifungal potential of this specific subclass of anilines requires further investigation, the existing data provides a strong foundation for future drug discovery and development programs. The detailed experimental protocols and visualized pathways are intended to serve as a valuable resource for researchers in this field.

References

- 1. Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of this compound Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

A Technical Guide to Commercial Suppliers and Purity Grades of 3-Ethylaniline for Researchers

For researchers, scientists, and drug development professionals, the selection of high-purity reagents is a critical determinant of experimental success and reproducibility. This guide provides an in-depth overview of the commercial availability of 3-Ethylaniline, its various purity grades, and the analytical methodologies used to assess its quality. This compound is a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2][3]

Commercial Suppliers and Purity Specifications

This compound is readily available from a multitude of chemical suppliers, catering to a wide range of research and development needs, from small-scale laboratory synthesis to bulk manufacturing. The purity of commercially available this compound typically ranges from 97% to over 98%. The table below summarizes the offerings from several prominent suppliers. It is important to note that while a general purity is listed, lot-to-lot variability can occur, and it is always recommended to consult the supplier's Certificate of Analysis (CoA) for specific impurity profiles.[4][5][6]

| Supplier | Stated Purity | Analytical Method | Part Number/Reference |

| Sigma-Aldrich | 98% | GC | 175498 |

| Thermo Scientific Chemicals | 97% | GC | 174550100 |

| Tokyo Chemical Industry (TCI) | >98.0% | GC, Titration | E0364 |

| Lab Pro Inc. | Min. 98.0% | GC | E0364-25ML |

| CDH Fine Chemical | 98% | Not Specified | 083855 |

| Santa Cruz Biotechnology | Not Specified | Not Specified | sc-239155 |

| Parchem | Not Specified | Not Specified | Not Specified |

Understanding Purity Grades and Their Importance in Research

The selection of an appropriate purity grade is contingent upon the specific application. For sensitive applications such as the synthesis of active pharmaceutical ingredients (APIs), a higher purity grade with a detailed impurity profile is essential to avoid the introduction of unwanted side-products.[1] For less sensitive applications, a lower purity grade may be acceptable and more cost-effective.

Common chemical grades include:

-

Technical Grade: Suitable for general industrial use.

-

Laboratory Grade: Appropriate for educational and qualitative laboratory work.

-

Reagent Grade: High purity, suitable for most analytical and laboratory applications.

-

ACS Grade: Meets or exceeds the standards set by the American Chemical Society, ensuring high purity and consistency for analytical testing.

-

Pharmaceutical Grade (USP/NF): Meets the standards of the United States Pharmacopeia (USP) or National Formulary (NF), required for use in drug manufacturing.[7]

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is the most common method for assessing the purity of this compound.[8] The following protocol is a representative method based on established procedures for analyzing aniline derivatives.

Objective: To determine the purity of a this compound sample by quantifying the main component and identifying any impurities.

Materials and Reagents:

-

This compound sample

-

High-purity solvent (e.g., methanol or toluene, HPLC grade)

-

Internal standard (optional, e.g., N-methylaniline)

-

Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column. A column with a non-polar stationary phase like a DB-5 (5% phenyl-methylpolysiloxane) or a more polar phase like a DB-WAX (polyethylene glycol) can be suitable.[8][9]

Instrumentation and Conditions:

| Parameter | Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Oven Temperature Program | Initial: 70 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |

Procedure:

-

Standard Preparation: Accurately weigh a known amount of high-purity this compound standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Accurately weigh the this compound sample to be analyzed and dissolve it in the same solvent to a similar concentration as the highest calibration standard.

-

Analysis: Inject the calibration standards and the sample solution into the GC system.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time. Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak). For more accurate quantification, use a calibration curve generated from the standards.

Logical Workflow for Reagent Selection

The selection of a suitable commercial grade of this compound for a specific research or development project requires a systematic approach. The following diagram illustrates a logical workflow to guide this decision-making process.

Caption: Decision workflow for selecting the appropriate grade of this compound.

By following a structured approach to supplier and grade selection, and by understanding the analytical methods used to ensure purity, researchers can enhance the reliability and reproducibility of their work. Always refer to the supplier's documentation and safety data sheets for handling and storage information.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 587-02-0 [chemicalbook.com]

- 3. Buy this compound | 587-02-0 | >98% [smolecule.com]

- 4. How to choose the right lab reagents and equipment to ensure accurate results | Quimivita [quimivita.com]

- 5. Tips for Choosing the Best Reagents | Lab Manager [labmanager.com]

- 6. triestlab.com [triestlab.com]

- 7. jk-sci.com [jk-sci.com]

- 8. academic.oup.com [academic.oup.com]

- 9. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

understanding the reactivity of the amine group in 3-Ethylaniline

An In-depth Technical Guide on the Reactivity of the Amine Group in 3-Ethylaniline

Introduction

This compound is an aromatic amine that serves as a versatile intermediate in the synthesis of a wide range of organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its chemical structure, featuring a primary amino group (-NH₂) and an ethyl group (-CH₂CH₃) attached to a benzene ring at the meta position, imparts a unique reactivity profile. The core of its synthetic utility lies in the reactivity of the amine group. This guide provides a comprehensive technical overview of the chemical behavior of the amine moiety in this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A foundational understanding of this compound begins with its physical and chemical properties. These characteristics influence its handling, storage, and behavior in reaction media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N | |

| Molecular Weight | 121.18 g/mol | |

| Appearance | Colorless to light orange/yellow clear liquid | |

| Melting Point | -8 °C | |

| Boiling Point | 212 °C | |

| Density | 0.975 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.555 | |

| pKa | 4.70 |

Core Reactivity of the Amine Group

The reactivity of the amine group in this compound is primarily dictated by the lone pair of electrons on the nitrogen atom. This lone pair makes the amine group both basic and nucleophilic, enabling it to participate in a wide array of chemical transformations.

Basicity and Nucleophilicity

Like other anilines, this compound is a weak base. The pKa of its conjugate acid is approximately 4.70, indicating it reacts with strong acids to form the corresponding anilinium salt. The nitrogen's lone pair also makes the amine a potent nucleophile, readily attacking electron-deficient centers. This nucleophilic character is the basis for many of its key reactions, including alkylation and acylation.

Key Reactions at the Amine Group

Several classes of reactions highlight the synthetic importance of the amine group in this compound.

-

N-Alkylation: this compound reacts with alkyl halides in SN2 reactions to form secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to the formation of quaternary ammonium salts as byproducts.[1] Reductive amination, involving the reaction with an aldehyde or ketone to form an imine followed by in-situ reduction, offers a more controlled method for N-alkylation.

-

N-Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, is a robust and high-yielding transformation. This reaction converts the amine into a more stable amide. N-acylation is frequently employed as a protecting group strategy in multi-step syntheses to moderate the activating effect of the amino group during electrophilic aromatic substitution and to prevent its participation in unwanted side reactions.

-

Diazotization: A cornerstone of aromatic amine chemistry, diazotization involves the reaction of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl, at low temperatures (0–5 °C). This process converts the primary amino group into a diazonium salt (Ar-N₂⁺). Arenediazonium salts are highly valuable synthetic intermediates.

-

Azo Coupling: The 3-ethyldiazonium salt generated from diazotization is an electrophile that can attack activated aromatic rings, such as phenols and other anilines, in an electrophilic aromatic substitution reaction. This "coupling" reaction forms azo compounds (Ar-N=N-Ar'), which are often intensely colored and form the chemical basis for a vast class of dyes.

Caption: Workflow of key reactions involving the amine group.

Role in Electrophilic Aromatic Substitution (EAS)

The amine group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) due to its ability to donate its lone pair of electrons into the benzene ring's π-system. The ethyl group is also an activating, ortho, para-director, albeit much weaker.

In this compound, the positions ortho and para to the -NH₂ group are C2, C4, and C6. The positions ortho and para to the ethyl group are C2, C4, and C5. The directing effects of both groups reinforce substitution at the C2 and C4 positions. Steric hindrance from the ethyl group may slightly disfavor substitution at C2 compared to C4. The C6 position is also activated by the amino group. Therefore, electrophilic attack will predominantly occur at positions 2, 4, and 6.

However, under the strongly acidic conditions required for many EAS reactions (e.g., nitration, sulfonation, Friedel-Crafts), the amine group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. This complication often necessitates protecting the amine group via acylation before performing EAS to ensure predictable outcomes.

References

Theoretical and Computational Elucidation of 3-Ethylaniline's Molecular Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies on the molecular properties of 3-Ethylaniline. Leveraging established computational methodologies, this document explores the molecule's structural, vibrational, electronic, and nonlinear optical characteristics. Due to the limited direct computational literature on this compound, this guide utilizes data from its parent molecule, aniline, and general principles from studies on substituted anilines to provide insightful analyses and predictions.

Introduction to this compound

This compound (C8H11N) is an aromatic amine with an ethyl group at the meta position of the benzene ring.[1] Its molecular structure presents a foundation for various applications, including in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Understanding its molecular properties at a quantum level is crucial for predicting its reactivity, stability, and potential applications in materials science and drug design.

Computational and Experimental Methodologies

The investigation of this compound's molecular properties typically involves a synergistic approach, combining experimental techniques with computational modeling.

Computational Protocols

Density Functional Theory (DFT) is a cornerstone for these theoretical studies, offering a balance between accuracy and computational cost.[2][3]

-

Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation (lowest energy state). This is commonly performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and a basis set such as 6-311++G(d,p).[4][5] This level of theory provides a good description of electron correlation and is suitable for molecules of this size.

-

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[3] These calculations also provide theoretical FT-IR and FT-Raman spectra, which are invaluable for interpreting experimental data.[5] A scaling factor is often applied to the computed frequencies to account for anharmonicity and limitations of the theoretical model.[3]

-

Electronic Property Calculations:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap. This gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[2][6][7]

-

Molecular Electrostatic Potential (MESP): The MESP surface is calculated to visualize the charge distribution and predict the sites susceptible to electrophilic and nucleophilic attack.[8][9][10]

-

-

NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is the standard for calculating theoretical NMR chemical shifts (¹H and ¹³C).[4] These theoretical values aid in the assignment of experimental NMR spectra.

-

Nonlinear Optical (NLO) Property Calculations: The first-order hyperpolarizability (β) is calculated to assess the NLO response of the molecule.[11][12] This property is crucial for applications in optoelectronics and photonics.

Experimental Protocols

-

FT-IR and FT-Raman Spectroscopy: Experimental FT-IR and FT-Raman spectra are recorded to identify the characteristic vibrational modes of the functional groups present in this compound.[5][13]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are obtained to elucidate the chemical environment of the hydrogen and carbon atoms in the molecule.[14]

-

UV-Vis Spectroscopy: UV-Visible absorption spectroscopy is used to study the electronic transitions within the molecule. The experimental spectrum can be compared with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations.[15]

Molecular Properties of this compound

Molecular Geometry

The optimized geometry of this compound is expected to have the aniline core largely planar, with the amino and ethyl groups attached to the benzene ring. The bond lengths and angles are predicted to be similar to those of aniline, with slight variations due to the presence of the ethyl substituent.

Table 1: Predicted and Experimental Geometric Parameters of Aniline (as a reference for this compound)

| Parameter | Bond Length (Å) - B3LYP/6-311++G(d,p) | Bond Angle (°) - B3LYP/6-311++G(d,p) |

| C-N | 1.402 | - |

| N-H | 1.012 | - |

| C-C (aromatic) | 1.391 - 1.398 | - |

| C-H (aromatic) | 1.083 - 1.085 | - |

| - | - | C-N-H: 113.1 |

| - | - | H-N-H: 110.3 |

| - | - | C-C-C (aromatic): 118.9 - 120.7 |

| - | - | C-C-H (aromatic): 119.5 - 120.4 |

Note: Data for aniline is used as a predictive baseline for this compound. The presence of the ethyl group in this compound will cause minor deviations in these values.[15]

Vibrational Analysis

The vibrational spectrum of this compound is characterized by the modes of the aniline ring and the ethyl group. Theoretical calculations help in the precise assignment of the observed experimental bands.

Table 2: Key Vibrational Frequencies of this compound (Experimental and Predicted)

| Vibrational Mode | Experimental FT-IR (cm⁻¹)[13] | Predicted (Scaled B3LYP) (cm⁻¹) |

| N-H Asymmetric Stretch | ~3430 | ~3502 |

| N-H Symmetric Stretch | ~3350 | ~3408 |

| C-H Aromatic Stretch | 3000 - 3100 | 3047 - 3048 |

| C-H Aliphatic Stretch | 2850 - 2960 | 2900 - 3000 |

| C=C Aromatic Stretch | 1600 - 1450 | 1450 - 1600 |

| N-H Bending | ~1620 | ~1620 |

| C-N Stretch | ~1275 | ~1324 |

Note: Predicted values are based on studies of aniline and may vary for this compound.[3]

Electronic Properties

-

HOMO-LUMO Analysis: The HOMO in aniline derivatives is typically localized on the benzene ring and the nitrogen atom of the amino group, indicating these are the primary sites for electron donation. The LUMO is generally distributed over the aromatic ring. The ethyl group in this compound, being a weak electron-donating group, is expected to slightly raise the HOMO energy level and have a minimal effect on the LUMO, leading to a slightly smaller HOMO-LUMO gap compared to aniline. A smaller energy gap implies higher chemical reactivity.[2][7]

-

Molecular Electrostatic Potential (MESP): The MESP map of this compound is expected to show a region of negative potential (electron-rich) around the nitrogen atom of the amino group, making it a likely site for electrophilic attack. The hydrogen atoms of the amino group and the aromatic ring will exhibit positive potential (electron-poor).[8][9]

Table 3: Predicted Electronic Properties of Aniline (as a reference for this compound)

| Property | Value (eV) - B3LYP/6-311++G(d,p) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -0.5 to 0.0 |

| HOMO-LUMO Gap | ~5.0 - 6.0 |

Note: These values are typical for aniline and serve as an estimate for this compound.[2][5]

NMR Spectroscopy

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, the amino protons, and the ethyl group's methylene and methyl protons.[14] Theoretical calculations using the GIAO method can accurately predict these chemical shifts.

Table 4: Experimental ¹H NMR Chemical Shifts of this compound

| Proton | Chemical Shift (ppm) |

| Aromatic (C-H) | 6.47 - 7.04 |

| Amino (N-H₂) | 3.45 |

| Methylene (CH₂) | 2.54 |

| Methyl (CH₃) | 1.20 |

Data sourced from ChemicalBook.[14]

Nonlinear Optical (NLO) Properties